molecular formula C18H25BO2 B13533144 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

Cat. No.: B13533144
M. Wt: 284.2 g/mol
InChI Key: XHKZZNMBQFPARG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a boronic ester precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

Major Products

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane lies in its bicyclo[1.1.1]pentane structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where traditional boronic esters may not be as effective.

Properties

Molecular Formula

C18H25BO2

Molecular Weight

284.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H25BO2/c1-13-8-6-7-9-14(13)17-10-18(11-17,12-17)19-20-15(2,3)16(4,5)21-19/h6-9H,10-12H2,1-5H3

InChI Key

XHKZZNMBQFPARG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4C

Origin of Product

United States

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